molecular formula C12H16O4S B5633054 methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate

methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate

Cat. No. B5633054
M. Wt: 256.32 g/mol
InChI Key: ZEBIWJGJQQFLOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate often involves multi-step reactions, such as the one-pot multistep Bohlmann-Rahtz heteroannulation reactions used to synthesize dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, demonstrating complex synthetic pathways for related compounds (Bagley et al., 2005).

Molecular Structure Analysis

Molecular mechanics calculations, such as the MM3 force field, have been applied to sulfones to fit experimental data from electron diffraction and microwave spectroscopy, providing insights into the structural aspects of similar sulfonyl compounds (Allinger & Fan, 1993).

Chemical Reactions and Properties

The synthesis and characterization of compounds like a sulfonated Schiff base dimethyltin(IV) coordination polymer illustrate the chemical reactivity and potential catalytic applications of sulfonyl-containing compounds in reactions such as Baeyer–Villiger oxidation under solvent-free conditions (Martins et al., 2016).

Physical Properties Analysis

The synthesis and study of methylthio- and methylsulfonylpolychlorobiphenyls have contributed to understanding the correlation between structure and physical properties such as fragmentation patterns on electron impact, which are crucial for analytical applications (Bergman et al., 1980).

Chemical Properties Analysis

Investigations into the polymerization of methyl phenyl sulfoxide under acidic conditions to produce phenylene sulfonium polymers shed light on the chemical properties and potential polymer applications of sulfoxide and sulfonium-based compounds (Miyatake et al., 2001).

properties

IUPAC Name

methyl 3-(3,4-dimethylphenyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-9-4-5-11(8-10(9)2)17(14,15)7-6-12(13)16-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBIWJGJQQFLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dimethylbenzenesulfonyl)propanoate

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